![molecular formula C19H15FN6O2S B2480468 2-((3-(4-氟苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-(4-甲氧基苯基)乙酰胺 CAS No. 863460-07-5](/img/structure/B2480468.png)

2-((3-(4-氟苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-(4-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

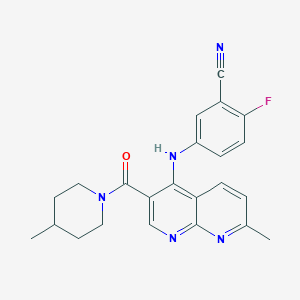

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H15FN6O2S and its molecular weight is 410.43. The purity is usually 95%.

BenchChem offers high-quality 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗增殖活性对癌细胞

化合物 SR-01000138397 正在被研究其作为抗增殖剂对抗癌细胞的潜力。研究人员已经测试了它对各种人类癌细胞系的疗效,包括妇科癌症。 这些研究旨在了解其对细胞生长、凋亡和肿瘤抑制的影响 .

设计新的 LSD1 抑制剂

对接研究表明,[1,2,3]三唑并[4,5-d]嘧啶支架,包括 SR-01000138397,可以作为设计新的赖氨酸特异性脱甲基酶 1 (LSD1) 抑制剂的模板。吡啶环中氮原子与特定氨基酸(例如,Met332)之间的相互作用有助于提高活性。 LSD1 抑制剂在表观遗传学研究和癌症治疗中具有重要意义 .

药物效率预测

研究人员使用计算方法确定了 SR-01000138397 的关键描述符。这些描述符有助于预测该化合物作为候选药物的有效性。 了解这些特性有助于筛选有效的新型药物,以便将来开发 .

杂环合成

SR-01000138397 的合成涉及一个三步反应序列,从而产生一个新的杂环体系:9H-苯并[f]嘧啶并[1,2-d][1,2,3]三唑并[1,5-a][1,4]二氮杂环庚酮。这个新体系是利用逆狄尔斯-阿尔德 (RDA) 程序实现的。 研究其性质和潜在应用是一个正在进行的研究领域 .

光热转换能力

SR-01000138397 属于 [1,2,3]三唑并[4,5-d]嘧啶家族。研究人员已经探索了相关化合物的光热转换能力。例如,含有类似结构的供体-受体型共轭聚合物在光热疗法中显示出前景。 这些材料可以吸收光并将其转化为热量,可能有助于癌症治疗 .

脂环衍生物

喹唑啉三唑苯并二氮杂卓脂环衍生物的合成,包括 SR-01000138397,涉及一个一锅三步级联过程。该方法利用五个反应中心(酰胺、胺、羰基、叠氮化物和炔烃)并使用环己烷、环己烯和降冰片烯 β-氨基酰胺等起始原料。 研究这些衍生物的立体化学和相对构型对于了解其性质至关重要 .

作用机制

Target of Action

The primary target of this compound is currently unknown. The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . Some compounds in this class have been found to inhibit LSD1 , a lysine-specific histone demethylase.

Mode of Action

Based on the class of compounds it belongs to, it may interact with its targets by forming hydrogen bonds . The nitrogen atom in the pyridine ring could potentially form a hydrogen bond with a suitable amino acid residue in the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. If the compound does indeed inhibit lsd1 as some other [1,2,3]triazolo[4,5-d]pyrimidine derivatives do , it could potentially affect histone methylation patterns and thereby influence gene expression.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. If the compound does inhibit LSD1, it could potentially alter gene expression patterns, which could have various downstream effects depending on the specific genes affected .

生化分析

Biochemical Properties

Related triazolopyrimidine derivatives have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of these biomolecules .

Cellular Effects

Preliminary studies suggest that this compound may have antiproliferative activities against certain cancer cell lines . It is thought to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6O2S/c1-28-15-8-4-13(5-9-15)23-16(27)10-29-19-17-18(21-11-22-19)26(25-24-17)14-6-2-12(20)3-7-14/h2-9,11H,10H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFNEFWNKQUUOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2480386.png)

![N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2480388.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2480391.png)

![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)

![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2480395.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2480402.png)

![N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2480405.png)

![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)